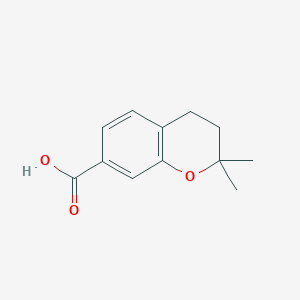

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-7-carboxylic acid |

InChI |

InChI=1S/C12H14O3/c1-12(2)6-5-8-3-4-9(11(13)14)7-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

GLKKDGJHGQKAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=C(C=C2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with salicylic acid derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often involves recrystallization or chromatography techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or phenols under acidic or basic conditions. This forms esters with enhanced lipophilicity, which are critical for modulating biological activity.

Example :

Reaction with m-chlorophenol in the presence of DCC (dicyclohexylcarbodiimide) yields m-chlorophenyl 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylate. This ester derivative demonstrated potent inhibition of α-chymotrypsin (k<sub>inact</sub>/K<sub>I</sub> = 760,000 M<sup>−1</sup>s<sup>−1</sup>), making it one of the most efficient inhibitors reported .

Key Data :

Aromatic esters exhibit superior inhibitory activity compared to aliphatic counterparts due to π-π interactions with enzyme active sites .

Amidation Reactions

Amide derivatives are synthesized via coupling with amines using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These derivatives show reduced enzymatic inhibition compared to esters but retain selectivity.

Example :

Reaction with benzylamine produces N-benzyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxamide. This amide showed negligible activity against human leukocyte elastase but moderate α-chymotrypsin inhibition (k<sub>inact</sub>/K<sub>I</sub> = 45,000 M<sup>−1</sup>s<sup>−1</sup>) .

Comparison of Ester vs. Amide Efficacy :

| Derivative Type | α-Chymotrypsin Inhibition (k<sub>inact</sub>/K<sub>I</sub>) | Selectivity |

|---|---|---|

| Aromatic ester | 120,000–760,000 M<sup>−1</sup>s<sup>−1</sup> | High |

| Amide | 10,000–45,000 M<sup>−1</sup>s<sup>−1</sup> | Moderate |

Decarboxylation Under Acidic Conditions

Heating in concentrated sulfuric acid or trifluoromethanesulfonic acid triggers decarboxylation, yielding 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives. This reaction is pivotal for simplifying the core structure for further modifications .

Mechanism :

-

Protonation of the carboxyl group.

-

Formation of a cyclic transition state with the adjacent dihydro ring.

-

Release of CO<sub>2</sub> and stabilization of the aromatic system .

Yield Optimization :

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Trifluoromethanesulfonic acid | 150 | 45–72 |

| ZnCl<sub>2</sub> | 110 | 52–72 |

Functionalization of the Dihydro Ring

The 3,4-dihydro-2H-1-benzopyran core undergoes hydrogenation or oxidation to modify saturation states:

-

Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the dihydro ring, forming a fully reduced chromane system.

-

Oxidation : Treatment with KMnO<sub>4</sub> oxidizes the dihydro ring to a ketone, yielding 2,2-dimethyl-4-oxochroman-7-carboxylic acid.

Scientific Research Applications

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it can modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

7-Hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylic Acid (C₁₂H₁₂O₅, MW 236.22)

- Structural Differences : This compound replaces the carboxylic acid at position 7 with a hydroxyl group and introduces a ketone at position 2. The additional oxygen atom increases polarity but reduces lipophilicity compared to the target compound .

2,3-Dihydro-2,2-dimethyl-3-hydroxy-7-benzofuranyl-N-methylcarbamate (C₁₀H₁₅Cl₂NO₂, MW 228.14)

- Structural Differences : Features a benzofuran core instead of benzopyran, with a carbamate group. The absence of the pyran oxygen alters ring strain and hydrogen-bonding capacity .

- Applications : A carbofuran metabolite with pesticidal activity, highlighting the agrochemical relevance of dihydroaromatic systems.

Functional Group Analogues

β-Hydroxy-β-aryl Propanoic Acids (e.g., 3-Hydroxy-2,2-dimethyl-3-(4-diphenylil)-butanoic Acid)

- Structural Differences: Linear propanoic acid derivatives with aryl and hydroxy groups.

- Biological Activity : Demonstrated anti-inflammatory efficacy in vivo, with α-methyl substitutions enhancing COX-2 selectivity.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Differences: A simple phenolic acid with a propenoic acid chain, lacking the bicyclic framework.

- Applications : Widely studied for antioxidant and anti-inflammatory properties, serving as a benchmark for natural product-derived carboxylic acids .

2,2-Dimethyl-3,4-bis(4-methoxyphenyl)-2H-1-benzopyran-7-ol Acetate

- Structural Differences : Shares the benzopyran core but adds methoxyphenyl groups at positions 3 and 4 and an acetate at position 5. These substitutions enhance steric bulk and modulate bioavailability .

- Applications : Detected in bacterial consortia metabolomes, suggesting roles in plant growth promotion.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: The target compound’s synthesis via Wittig reactions and PPA cyclization is more efficient (90% yield) compared to β-hydroxy-β-aryl propanoic acids, which require multi-step enantioselective synthesis .

- Agrochemical Potential: The detection of benzopyran derivatives in bacterial metabolomes suggests unexplored roles in plant-microbe interactions, contrasting with the pesticidal activity of benzofuran analogues .

Biological Activity

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 80008-46-4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

- Potassium Channel Activation : Research indicates that derivatives of benzopyran compounds, including this compound, can act as potassium channel openers (PCOs). They have shown potential in inhibiting insulin release from pancreatic islets and relaxing vascular tissues .

- Anticancer Activity : Certain benzopyran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran have demonstrated significant anticancer properties, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : Some studies suggest that benzopyran derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Neuroprotective Properties : There is emerging evidence that these compounds may provide neuroprotective effects, possibly related to their antioxidant properties and ability to modulate neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- K(ATP) Channel Modulation : The compound has been shown to selectively activate K(ATP) channels in pancreatic tissues, which can lead to reduced insulin secretion and vasodilation in vascular tissues .

- Cell Cycle Arrest and Apoptosis Induction : In cancer cells, certain derivatives induce cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways .

Study 1: Potassium Channel Openers

A study explored the effects of various benzopyran derivatives on rat pancreatic islets and aorta rings. The most potent compound demonstrated significant inhibition of insulin release and relaxation of vascular smooth muscle, indicating therapeutic potential for diabetes management .

Study 2: Anticancer Activity

In vitro studies on human melanoma and glioblastoma cell lines revealed that specific benzopyran derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents. This suggests their potential as novel anticancer agents .

Data Table of Biological Activities

Q & A

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways in treated cells. CRISPR-Cas9 knockout models validate target engagement. For redox-active compounds, electron paramagnetic resonance (EPR) detects radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.